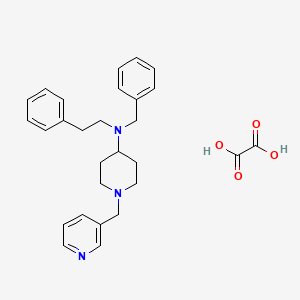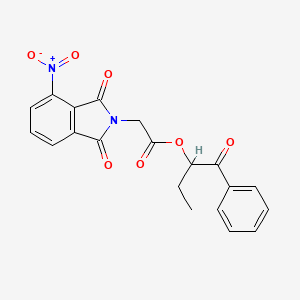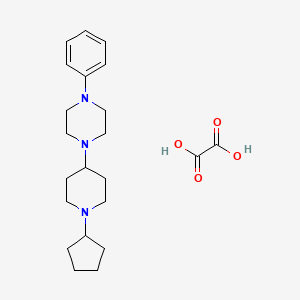![molecular formula C22H32FN3O5 B3972890 1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972890.png)
1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate
Übersicht
Beschreibung
1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the levels of serotonin, norepinephrine, and dopamine in the brain. Increased levels of these neurotransmitters can lead to improved mood, increased energy, and improved cognitive function. However, excessive levels of these neurotransmitters can lead to adverse effects such as anxiety, agitation, and restlessness.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. This compound has a high affinity for the serotonin, norepinephrine, and dopamine transporters, which makes it a useful tool for studying the functions of these transporters. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, the limitations of this compound include its limited solubility in water and its potential for non-specific binding to other receptors.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate. One future direction is to study the effects of this compound on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system. Another future direction is to study the potential therapeutic applications of this compound for the treatment of depression, anxiety, and Parkinson's disease. Additionally, the development of new synthesis methods for this compound could lead to the production of higher purity and higher yield of the product.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate has been studied for its potential applications in scientific research. This compound has been shown to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are important targets for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have an affinity for the dopamine transporter (DAT), which is important for the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylbutan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O.C2H2O4/c1-16(2)15-20(25)24-9-7-17(8-10-24)22-11-13-23(14-12-22)19-6-4-3-5-18(19)21;3-1(4)2(5)6/h3-6,16-17H,7-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJFZNSRWXENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B3972807.png)
![1-[1-(4-bromobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972811.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea trifluoroacetate](/img/structure/B3972816.png)

![3-(4-bromophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B3972825.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3972827.png)
![3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3972837.png)

![N~1~-(4-bromophenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~1~-methylglycinamide hydrochloride](/img/structure/B3972885.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B3972901.png)
![1-(2-methoxyphenyl)-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972910.png)

![3-[1-(2-morpholin-4-ylbenzoyl)piperidin-4-yl]phenol](/img/structure/B3972921.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3972922.png)